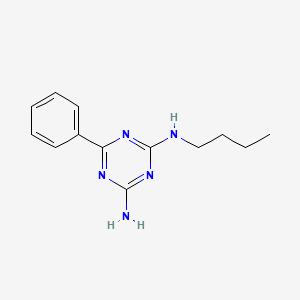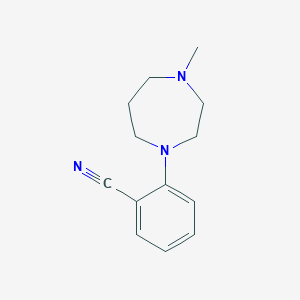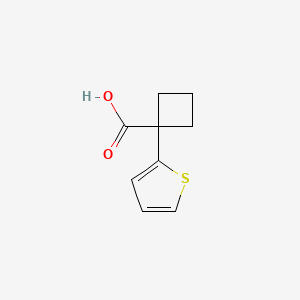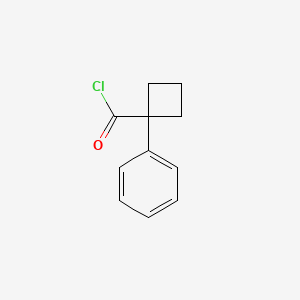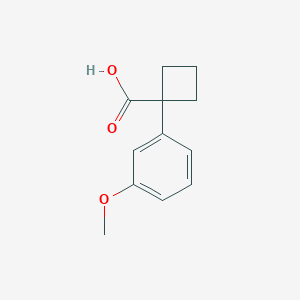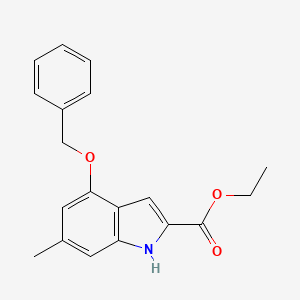
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, also known as CNPP, is an organic compound that consists of a pyrimidine ring attached to a pyridine ring via a piperazine linker. It has a molecular weight of 320.74 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN6O2/c14-12-11 (20 (21)22)13 (17-9-16-12)19-7-5-18 (6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine are not detailed in the search results, it’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.74 g/mol . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Medicinal Chemistry: Antifibrotic Drug Development
In medicinal chemistry, this compound’s derivatives have been studied for their potential as antifibrotic agents . These derivatives can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, suggesting a promising avenue for developing novel antifibrotic drugs.
Pharmacology: Antimicrobial and Antitubercular Agents
The pyrimidine core, present in the compound, is a key feature in many pharmacologically active molecules. Derivatives of this compound have shown antimicrobial potential and have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, indicating its significance in pharmacological research .
Agriculture: Pesticide and Herbicide Chemistry
While specific applications in agriculture for this compound are not directly cited, the chemical structure suggests potential use in the synthesis of pesticides and herbicides. Pyrimidine derivatives are known to possess antimicrobial properties, which could be leveraged in developing new agricultural chemicals .
Material Science: Synthesis of Novel Heterocyclic Compounds
The compound is a building block in the synthesis of novel heterocyclic compounds with potential biological activities. Its derivatives could be used to create new materials with specific biochemical properties, such as enhanced durability or targeted biological interactions .
Environmental Science: Eco-Friendly Synthesis Processes
In environmental science, the focus is on developing eco-friendly synthesis processes for various chemicals. The compound could be used in green chemistry applications, where its derivatives are synthesized using environmentally benign methods .
Biochemistry: Enzyme Inhibition Studies
Biochemically, the compound could be used in studies related to enzyme inhibition. Its structure allows for interaction with various enzymes, potentially leading to the development of new biochemical tools or therapeutic agents .
Analytical Chemistry: Derivatization Reagent
This compound has potential applications as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis. This could be particularly useful in the field of proteomics and peptide research .
Chemical Biology: Drug Discovery
In chemical biology, the compound’s derivatives could be used in drug discovery platforms to identify new drug candidates with specific biological activities. The pyrimidine core is a privileged structure in medicinal chemistry, often leading to compounds with diverse pharmaceutical activities .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
Propriétés
IUPAC Name |
4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRDHYAHQFPAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

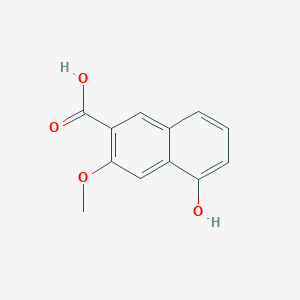
![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
